
Oxidovanadium(3+) sulfate hydrate
Overview
Description
Oxidovanadium(IV) sulfate hydrate, also known as vanadium(IV) oxysulfate hydrate or VOSO₄·xH₂O, is an inorganic vanadium compound with the molecular formula O₅SV (anhydrous basis) and a molecular weight of 163.00 g/mol . It typically exists as blue crystalline lumps and is highly soluble in water . This compound is widely used in laboratory settings for synthesizing other vanadium complexes, as a catalyst in organic reactions (e.g., cyclohexenone oxidation), and as a component in dietary supplements due to vanadium's insulin-mimetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxidovanadium(3+) sulfate hydrate typically involves the reaction of vanadium(III) oxide with sulfuric acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate. The general reaction can be represented as: [ \text{V}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 + x\text{H}_2\text{O} \rightarrow 2\text{VSO}_4 \cdot x\text{H}_2\text{O} + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity vanadium sources and sulfuric acid. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration.
Chemical Reactions Analysis
Thermal Decomposition
Heating vanadium(III) sulfate under vacuum leads to decomposition:
At ~410°C, it forms vanadyl sulfate (VOSO₄) and sulfur dioxide . This process is critical for understanding its stability in industrial applications.
Redox Behavior
Vanadium(III) sulfate exhibits reducing properties. In acidic aqueous solutions, it undergoes oxidation to form oxovanadium(IV) species, such as [VO(H₂O)₅]²⁺, with distinct green coloration . Conversely, reduction by agents like zinc yields vanadium(II) complexes (violet) .
Key Redox Pathways:
-
Oxidation in acidic media :
-
Reduction to V(II) :
Coordination Chemistry in Solution
The hydrated vanadium(III) ion adopts an octahedral geometry with six water ligands. Structural studies reveal:
Property | Value (Å) | Method | Source |
---|---|---|---|
V–O bond distance | 1.992–2.014 | EXAFS/LAXS | |
O–V–O bond angle | ~98° (hydrated) | X-ray |
In non-aqueous solvents like dimethyl sulfoxide (DMSO), the coordination number decreases, and bond distances shorten due to steric effects .
Dissolution Kinetics in Sulfuric Acid
The dissolution of vanadium(IV) sulfate (VOSO₄) in 3 M H₂SO₄ follows pseudo-first-order kinetics, with temperature-dependent rate constants :
Temperature (°C) | Rate Constant (s⁻¹) |
---|---|
25 | 0.012 |
40 | 0.028 |
60 | 0.065 |
This data highlights the role of temperature in accelerating dissolution, crucial for industrial leaching processes .
Hydrolysis and Complex Formation
In aqueous solution, hydrolyzed species like [V(OH)₃(H₂O)₃] form, increasing the mean V–O bond distance to 2.014 Å . Hydrolysis pathways compete with sulfate coordination, influencing solubility and reactivity.
Reaction with Organic Ligands
Vanadium(III) sulfate reacts with β-diketones (e.g., acetylacetone) to form stable complexes:
This reaction replaces water ligands with organic groups, altering redox potentials and solubility .
Scientific Research Applications
Biochemical Applications
1.1 Antidiabetic Properties
Vanadyl sulfate has been extensively studied for its potential antidiabetic effects. Research indicates that it mimics insulin action, enhancing glucose uptake in cells and improving metabolic control in diabetic models. For instance, a study demonstrated that vanadyl sulfate administration significantly reduced blood glucose levels in streptozotocin-induced diabetic rats, showcasing its role as an insulin-mimetic agent .
1.2 Mechanism of Action
The mechanism by which oxidovanadium(3+) sulfate hydrate exerts its effects involves the activation of insulin signaling pathways. It enhances the phosphorylation of insulin receptor substrates, leading to increased glucose transporter translocation to the cell membrane . This action not only aids in glucose homeostasis but also positively influences lipid metabolism.
Case Study:
A study involving diabetic rats treated with vanadyl sulfate showed a marked improvement in hepatic and renal function, alongside a reduction in oxidative stress markers, indicating its protective effects against diabetes-related complications .
Material Science Applications
2.1 Catalytic Properties
Vanadyl sulfate has been explored as a catalyst in various chemical reactions due to its redox properties. It is particularly effective in oxidation reactions and has been utilized in the synthesis of organic compounds . The compound's ability to facilitate electron transfer makes it valuable in catalysis.
2.2 Battery Technology
In materials science, vanadyl sulfate is being investigated for its potential use in battery technology. Its unique structural properties allow for efficient ion transport, making it suitable for use in metal-ion batteries . The compound can enhance the performance of batteries by improving charge-discharge cycles.
Environmental Applications
3.1 Water Treatment
this compound has potential applications in water treatment processes due to its ability to interact with various pollutants. Its chemical properties enable it to act as a coagulant for removing contaminants from wastewater .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of oxidovanadium(3+) sulfate hydrate involves its interaction with various molecular targets and pathways. In biological systems, it can mimic phosphate and interact with enzymes such as kinases and phosphatases, thereby affecting cellular signaling pathways . Its anticancer activity is attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Key Identifiers :
Comparison with Similar Vanadium Compounds
Structural and Functional Differences
The table below compares Oxidovanadium(IV) sulfate hydrate with structurally or functionally related vanadium compounds:
Key Research Findings
Biological Activity: Organic vanadium complexes, such as the bipyridine-ligated compounds, exhibit superior bioactivity compared to inorganic salts. In contrast, inorganic Oxidovanadium(IV) sulfate hydrate primarily serves as a precursor for synthesizing these bioactive complexes .
Coordination Chemistry :
- The dimethyl-bipyridine ligand in the Bm complex enhances stability and lipophilicity, enabling effective interaction with biological membranes .
- Vanadium(V) complexes (e.g., Na[VO(O₂)₂(2,2′-bpy)]·8H₂O) are stronger oxidizing agents but less stable in aqueous media compared to V(IV) analogs .
Vanadium(V) trichloride oxide (VOCl₃) is highly corrosive and requires stringent handling due to moisture sensitivity .
Biological Activity
Oxidovanadium(3+) sulfate hydrate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. Vanadium compounds, particularly oxidovanadium complexes, have been studied for their anticancer, anti-diabetic, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, characterization, and research findings.
Synthesis and Characterization
This compound can be synthesized through various methods, often involving the reaction of vanadium salts with sulfate ions in aqueous solutions. Characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques for this compound
Technique | Purpose |
---|---|
IR Spectroscopy | Identify functional groups |
NMR | Determine molecular structure |
X-ray Crystallography | Confirm crystal structure |
Mass Spectrometry | Analyze molecular weight |
Anticancer Activity
Research indicates that oxidovanadium compounds exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7). The mechanism often involves interference with cellular signaling pathways and induction of apoptosis.
- Case Study : A study reported an IC50 value for oxidovanadium(3+) complexes against HepG-2 cells at approximately 25 µg/mL, indicating potent cytotoxic effects .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) method is commonly employed to assess this activity.
- Findings : In vitro studies revealed that oxidovanadium complexes exhibited enhanced antimicrobial effects against bacteria such as E. coli, S. aureus, and fungi like C. albicans compared to free ligands .
Table 2: Antimicrobial Activity of Oxidovanadium(3+) Compounds
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 15 |
S. aureus | 10 |
C. albicans | 20 |
Mechanistic Insights
The biological activity of oxidovanadium compounds is attributed to their ability to mimic insulin action and modulate various biochemical pathways. They can influence glucose metabolism, enhance insulin sensitivity, and exhibit antioxidant properties.
- Molecular Docking Studies : Theoretical investigations using density functional theory (DFT) have provided insights into the binding interactions between oxidovanadium complexes and target biomolecules, supporting their potential as therapeutic agents .
Toxicity Studies
While the biological activities are promising, toxicity assessments are crucial for evaluating the safety profile of oxidovanadium compounds. Studies indicate that certain complexes exhibit low toxicity levels in vivo, with LD50 values suggesting they fall within the category of slightly toxic substances .
Q & A
Q. Basic Research: How can the hydration number (x) in oxidovanadium(3+) sulfate hydrate be experimentally determined?
Methodological Answer:
The hydration number is typically determined via thermogravimetric analysis (TGA). Heat a precisely weighed sample in a controlled environment (e.g., using a crucible and Bunsen burner) to remove water molecules, and calculate mass loss. For example, in copper sulfate hydrate experiments, heating caused a 36.07% mass loss attributed to water . For vanadium compounds, ensure heating does not induce redox reactions or decomposition beyond dehydration. Post-dehydration, compare the anhydrous mass to stoichiometric predictions. Discrepancies may arise from incomplete dehydration or side reactions; replicate experiments and use complementary techniques like Karl Fischer titration .
Q. Advanced Research: How do redox dynamics of V(III) in this compound influence its reactivity in coordination chemistry?
Methodological Answer:
Vanadium’s multiple oxidation states (III, IV, V) complicate reactivity studies. Electrochemical methods (cyclic voltammetry) or spectroscopic techniques (EPR, UV-Vis) can monitor redox shifts. For instance, V(IV) sulfate hydrate in β-cyclodextrin frameworks showed ligand-dependent redox stability . For V(III), maintain inert atmospheres (argon/glovebox) to prevent oxidation. Use chelating agents (e.g., picolinehydroxamic acid) to stabilize V(III) and study ligand exchange kinetics via ^51V NMR or XAS .
Q. Basic Research: What synthetic routes are effective for preparing high-purity this compound?
Methodological Answer:
Hydrothermal synthesis under acidic conditions (e.g., H₂SO₄) is common. Dissolve V₂O₅ in sulfuric acid, reduce with agents like oxalic acid, and crystallize under controlled temperature. Purity is verified via elemental analysis (ICP-MS) and XRD. Impurities from incomplete reduction (e.g., residual V(IV)) can be minimized by optimizing reduction time/temperature. Commercial batches often list purity as ≥99.9% (trace metals basis), but lab-scale synthesis requires iterative refinement .
Q. Advanced Research: How can contradictory data on vanadium sulfate hydrate’s coordination geometry be resolved?
Methodological Answer:
Discrepancies often arise from hydration variability or ligand flexibility. Combine multiple techniques:
- Single-crystal XRD for precise geometry.
- FT-IR to identify sulfate binding modes (monodentate vs. bidentate).
- EXAFS to probe local vanadium coordination.
For example, V(IV) sulfate hydrate in MOFs showed distinct O-V-O bond angles compared to isolated complexes . For V(III), account for Jahn-Teller distortions by comparing computational models (DFT) with experimental data .
Q. Basic Research: What precautions are critical when handling this compound in aqueous solutions?
Methodological Answer:
Vanadium(III) is prone to hydrolysis and oxidation. Prepare solutions in deoxygenated water (boiled/distilled under argon) with pH <2 (via H₂SO₄) to stabilize V(III). Monitor oxidation state via UV-Vis (absorption bands at ~400 nm for V(III)) or colorimetry (V(III) solutions are typically green). Use stabilizers like EDTA to mitigate precipitation .
Q. Advanced Research: How does this compound interact in catalytic systems, such as organic oxidations?
Methodological Answer:
Vanadium’s Lewis acidity and redox activity enable catalysis in epoxidation or sulfoxidation. Methodologically:
- Kinetic studies : Track substrate conversion (GC/HPLC) under varying [V(III)], temperature, and pH.
- Mechanistic probes : Use radical traps (e.g., TEMPO) or ^18O isotopic labeling to identify oxygen sources.
- Spectroscopic monitoring : In-situ Raman or EPR to detect intermediate V(V) or V(IV) species. For example, V(IV) sulfate hydrate participates in Fenton-like reactions, but V(III) may require co-catalysts .
Q. Basic Research: What analytical techniques confirm the stoichiometry of this compound?
Methodological Answer:
- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) : Quantify V and S.
- Gravimetric sulfate analysis : Precipitate BaSO₄ from acidified solutions.
- CHNS elemental analysis : Verify H₂O content. Cross-validate with TGA (e.g., 38.61% H₂O in copper sulfate hydrate ). For vanadium, ensure calculations account for potential V₂(SO₄)₃·xH₂O vs. monomeric species .
Q. Advanced Research: How can computational methods predict the stability of this compound under varying conditions?
Methodological Answer:
Use density functional theory (DFT) to model:
- Hydration energy : Compare stability of x = 1–5 H₂O molecules.
- Redox potentials : Calculate V(III)/V(IV) shifts in different solvents.
- Ligand substitution kinetics : Simulate sulfate displacement by other anions (Cl⁻, PO₄³⁻). Validate predictions with experimental TGA (e.g., decomposition at >200°C ) and cyclic voltammetry .
Properties
CAS No. |
123334-20-3 |
---|---|
Molecular Formula |
H2O6SV |
Molecular Weight |
181.02 g/mol |
IUPAC Name |
oxovanadium(2+);sulfate;hydrate |
InChI |
InChI=1S/H2O4S.H2O.O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2 |
InChI Key |
DKCWBFMZNUOFEM-UHFFFAOYSA-L |
SMILES |
O.[OH-].[O-]S(=O)(=O)[O-].[V] |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].O=[V+2] |
Related CAS |
12439-96-2 16840-96-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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